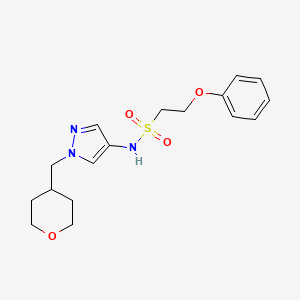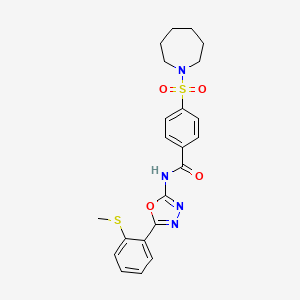![molecular formula C21H17N5O2 B2478188 7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396686-70-6](/img/structure/B2478188.png)
7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H17N5O2 and its molecular weight is 371.4. The purity is usually 95%.
BenchChem offers high-quality 7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity and Drug Development
Research on pyrimidine derivatives, including compounds similar to 7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, has shown promising antimicrobial activities. These compounds have been investigated for their potential in drug development, particularly as antibacterial and antitumor agents. For instance, pyridopyrimidine derivatives have been synthesized and tested for their antimicrobial activities, showing varying degrees of effectiveness against different bacterial strains. Such findings indicate the potential of pyrimidine derivatives in contributing to the development of new antibiotics and anticancer drugs (Alwan et al., 2014), (Rahmouni et al., 2014).
Synthesis and Characterization
The synthesis and characterization of pyrimidine-based compounds have been a significant focus, offering insights into their structural and electronic properties. Techniques such as Density Functional Theory (DFT) analysis, molecular docking studies, and various spectroscopic methods have been employed to explore these compounds' potential as drugs. This research paves the way for understanding how pyrimidine derivatives interact with biological targets and their stability, which is crucial for drug design and development (Chioma et al., 2018).
Photophysical Properties and Sensing Applications
Pyrimidine derivatives have also been explored for their photophysical properties and potential applications in sensing. Studies on donor–π–acceptor pyrimidine-phthalimide derivatives have shown that these compounds exhibit solid-state fluorescence and solvatochromism, making them suitable for pH-sensing applications. Such properties are valuable for developing novel colorimetric pH sensors and logic gates, which have practical applications in various scientific and technological fields (Yan et al., 2017).
Antioxidant and Anti-inflammatory Activities
Investigations into the antioxidant and anti-inflammatory activities of pyrimidine derivatives have revealed their potential therapeutic benefits. By synthesizing and testing various pyridopyrimidine derivatives, researchers have found that some compounds exhibit significant free radical scavenging activity and RBC membrane stabilization. These findings suggest the potential of pyrimidine derivatives in developing treatments for conditions associated with oxidative stress and inflammation (Nadendla et al., 2018).
Propiedades
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-ylamino)-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-19-16-12-22-20(23-17-11-10-13-6-4-5-9-15(13)17)24-18(16)25-21(28)26(19)14-7-2-1-3-8-14/h1-9,12,17H,10-11H2,(H2,22,23,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMYXORRAZNGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-dihydro-1H-inden-1-ylamino)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2478106.png)
![N-[3-(Oxan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2478109.png)
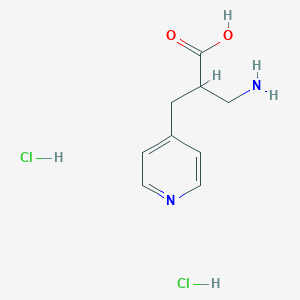
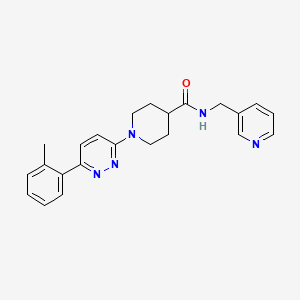
![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-5-(benzylthio)-4-methyl-4H-1,2,4-triazole](/img/structure/B2478112.png)
![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-p-tolyl-methanone](/img/structure/B2478114.png)

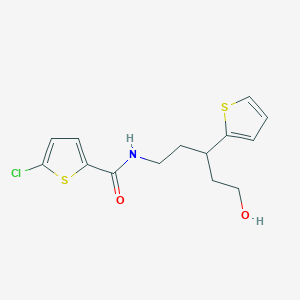


![(E)-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-(thiophen-2-ylmethyl)ethenesulfonamide](/img/structure/B2478126.png)
